

Spectroscopic Profile of 3-Amino-4-hydroxybenzenesulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-hydroxybenzenesulfonic acid

Cat. No.: B1666330

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-Amino-4-hydroxybenzenesulfonic acid**, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **3-Amino-4-hydroxybenzenesulfonic acid** is critically supported by a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the compound's limited solubility in common deuterated solvents, DMSO-d6 is often employed for analysis.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons (H-2, H-5, H-6)
Data not available	-	-	Amino Protons (-NH ₂)
Data not available	-	-	Hydroxyl Proton (-OH)
Data not available	-	-	Sulfonic Acid Proton (-SO ₃ H)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
Data not available	C-1 (C-SO ₃ H)
Data not available	C-2 (C-H)
Data not available	C-3 (C-NH ₂)
Data not available	C-4 (C-OH)
Data not available	C-5 (C-H)
Data not available	C-6 (C-H)

Note: Specific chemical shift values for ¹H and ¹³C NMR were not publicly available in the searched databases at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **3-Amino-4-hydroxybenzenesulfonic acid** is typically acquired using a KBr pellet method.

FTIR Peak Table

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching vibrations
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Medium	N-H bending and Aromatic C=C stretching
1520-1480	Medium	Aromatic C=C stretching
1250-1150	Strong	S=O asymmetric stretching (sulfonic acid)
1080-1020	Strong	S=O symmetric stretching (sulfonic acid)
880-800	Strong	C-H out-of-plane bending (aromatic substitution pattern)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

UV-Vis Absorption Data

Wavelength (λ_{max})	Solvent
Data not available	Data not available

Note: Specific absorption maxima for **3-Amino-4-hydroxybenzenesulfonic acid** were not found in the reviewed literature, which primarily focused on its derivatives.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of **3-Amino-4-hydroxybenzenesulfonic acid** is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a frequency of 400 MHz or higher for protons, is typically used.

Data Acquisition:

- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required, and a larger number of scans are typically necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of finely ground **3-Amino-4-hydroxybenzenesulfonic acid** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity.
- The powdered mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used for analysis.^[3]

Data Acquisition:

- A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The sample spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of **3-Amino-4-hydroxybenzenesulfonic acid** is prepared by dissolving an accurately weighed sample in a suitable UV-transparent solvent (e.g., water, methanol, or DMSO).^{[1][2]} The stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).

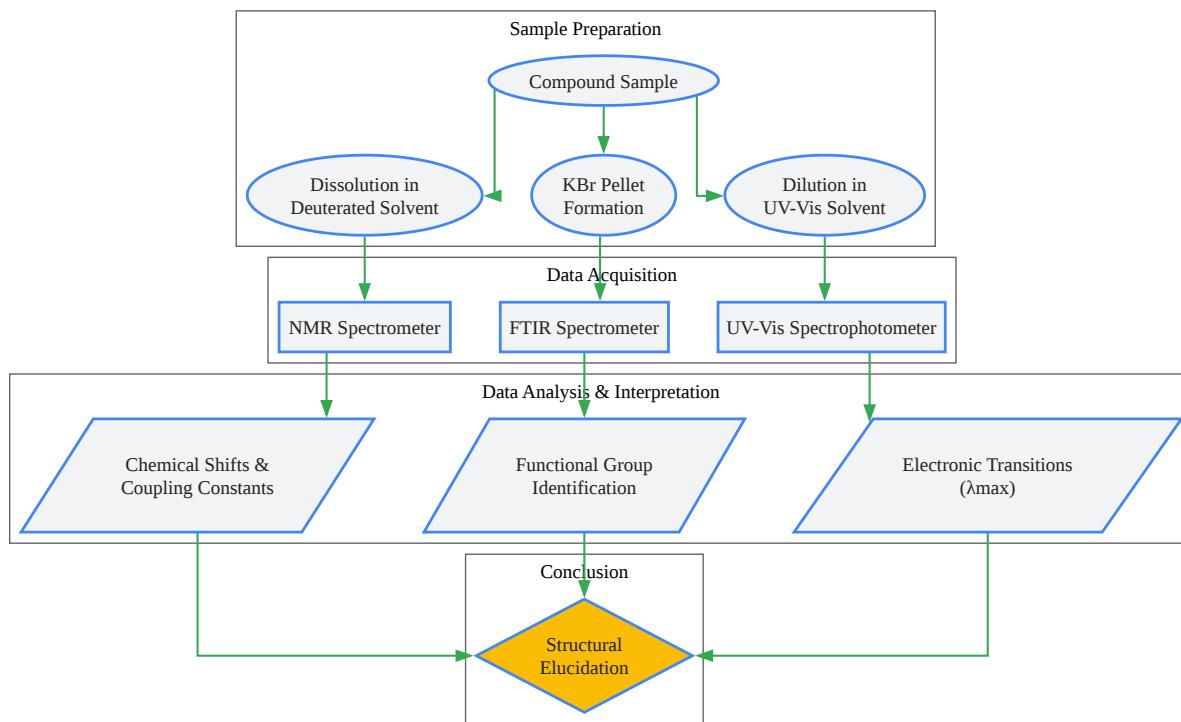
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition:

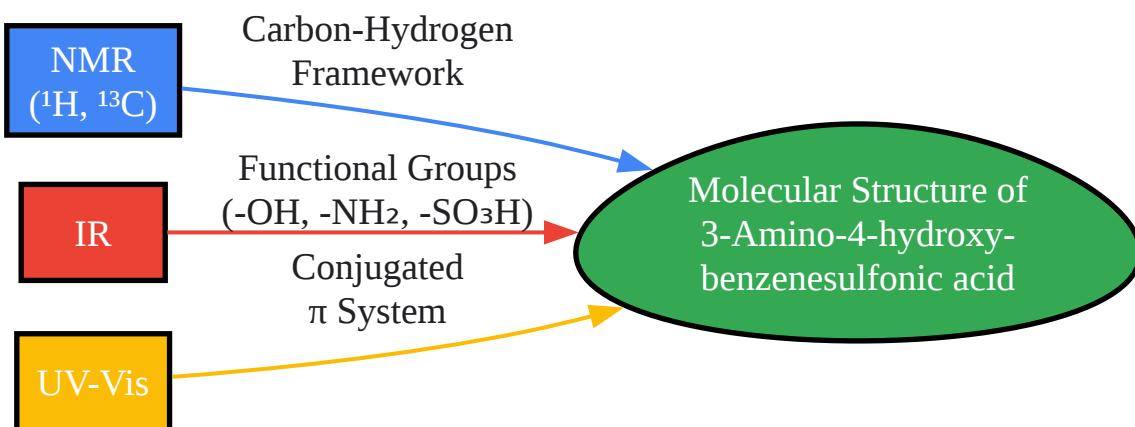
- The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
- The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).
- The wavelength(s) of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

Data Analysis and Interpretation Workflow

The following diagrams illustrate the general workflow for obtaining and interpreting spectroscopic data for the structural elucidation of a chemical compound like **3-Amino-4-hydroxybenzenesulfonic acid**.

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General workflow for spectroscopic data acquisition and analysis.



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Integration of spectroscopic data for structural elucidation.

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